molecular formula C15H8Cl2FN3OS B2805697 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide CAS No. 391862-91-2

2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide

Cat. No.: B2805697
CAS No.: 391862-91-2
M. Wt: 368.21
InChI Key: QXACZPQNTKBSSG-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a chlorophenyl group, and a fluorobenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Scientific Research Applications

Mechanism of Action

Mode of Action

It has been reported to exhibit anti-leishmanial activity against promastigotes ofLeishmania mexicana . The compound interacts with the parasites, inducing apoptosis . More detailed studies are required to understand the exact interaction between the compound and its targets.

Biochemical Pathways

The compound has been shown to induce apoptosis in Leishmania mexicana promastigotes , suggesting it may affect pathways related to cell survival and death

Result of Action

The compound has demonstrated anti-leishmanial activity, specifically inducing apoptosis in Leishmania mexicana promastigotes . This suggests that the compound’s action results in the death of these parasites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and a chlorinated aromatic aldehyde, under acidic conditions.

    Coupling Reaction: The synthesized thiadiazole derivative is then coupled with 6-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloro and fluoro substituents.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chlorophenyl)-N-(4-fluorophenyl)acetamide
  • 2-chloro-N-(4-bromophenyl)-N-(4-fluorophenyl)acetamide
  • 2-chloro-N-(4-chlorophenyl)-N-(4-methylphenyl)acetamide

Uniqueness

2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide is unique due to the presence of the thiadiazole ring, which imparts distinct biological activities compared to other similar compounds. The combination of chloro, fluoro, and thiadiazole moieties enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FN3OS/c16-9-6-4-8(5-7-9)14-20-21-15(23-14)19-13(22)12-10(17)2-1-3-11(12)18/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXACZPQNTKBSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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